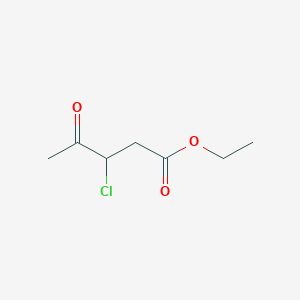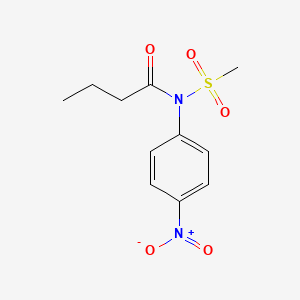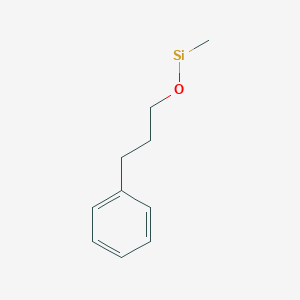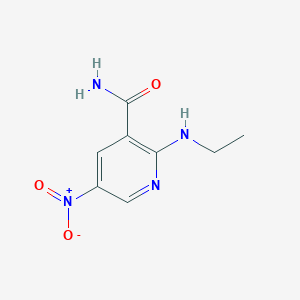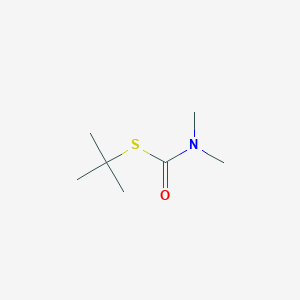
S-tert-Butyl dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-tert-Butyl dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a tert-butyl group attached to a dimethylcarbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl dimethylcarbamothioate typically involves the reaction of tert-butyl isocyanate with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl isocyanate+Dimethylamine→S-tert-Butyl dimethylcarbamothioate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: S-tert-Butyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted carbamothioates.
Applications De Recherche Scientifique
S-tert-Butyl dimethylcarbamothioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-tert-Butyl dimethylcarbamothioate involves its interaction with molecular targets through nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical processes. The molecular pathways involved include the formation of carbocation intermediates, which then react with nucleophiles to form the final products .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl acetate
- tert-Butyl isocyanate
Comparison: S-tert-Butyl dimethylcarbamothioate is unique due to the presence of both tert-butyl and dimethylcarbamothioate groups, which impart distinct chemical properties. Compared to tert-butyl carbamate and tert-butyl acetate, this compound exhibits different reactivity patterns and applications. The presence of the sulfur atom in the carbamothioate group also differentiates it from other tert-butyl derivatives .
Propriétés
Numéro CAS |
58992-82-8 |
|---|---|
Formule moléculaire |
C7H15NOS |
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
S-tert-butyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-7(2,3)10-6(9)8(4)5/h1-5H3 |
Clé InChI |
FIPYKNLQKMFFAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


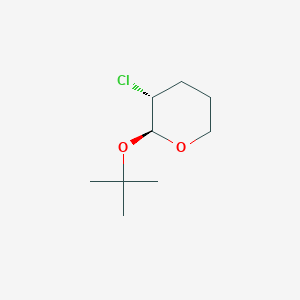
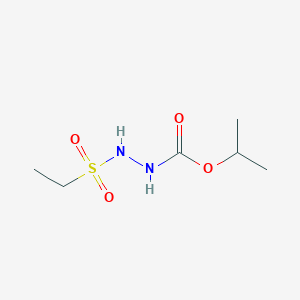


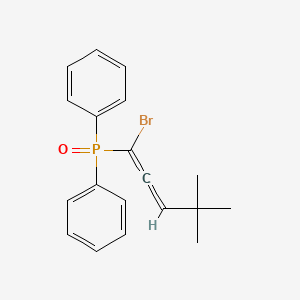
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
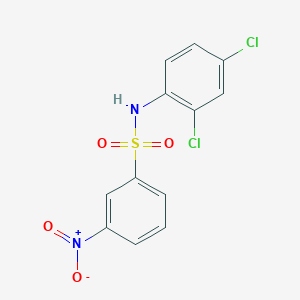
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
